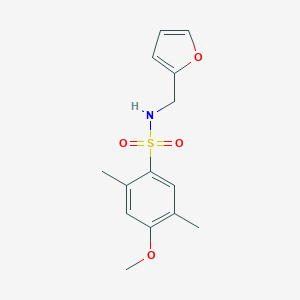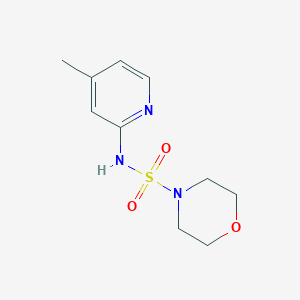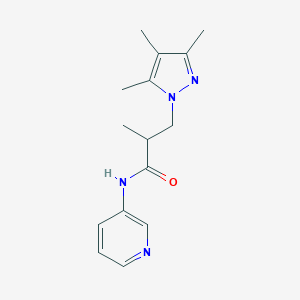![molecular formula C17H18N4OS B279202 3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative and is commonly referred to as "BPTP." In
作用機序
The mechanism of action of BPTP involves its binding to the active site of PTP1B, thereby inhibiting its activity. This inhibition leads to increased insulin signaling and glucose uptake, which results in improved glucose homeostasis.
Biochemical and Physiological Effects:
BPTP has been shown to exhibit various biochemical and physiological effects in preclinical studies. These effects include improved insulin sensitivity, glucose uptake, and glucose homeostasis. Additionally, BPTP has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the significant advantages of using BPTP in lab experiments is its potent inhibitory activity against PTP1B. This makes BPTP a useful tool for studying the role of PTP1B in various cellular processes. However, one of the limitations of using BPTP in lab experiments is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions related to BPTP that can be explored in scientific research. One of the potential future directions is the development of BPTP analogs with improved solubility and potency against PTP1B. Additionally, BPTP can be used as a lead compound for the development of novel therapeutic agents for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases. Furthermore, BPTP can be studied for its potential applications in other fields of scientific research, such as cancer biology and neurobiology.
Conclusion:
In conclusion, BPTP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to BPTP have been discussed in this paper. BPTP has shown promise as a potential therapeutic agent for the treatment of type 2 diabetes, inflammation, and oxidative stress-related diseases, and further research is needed to explore its full potential.
合成法
The synthesis of BPTP involves the reaction of 3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-4-thiol with 1-chloropropane in the presence of a base, such as sodium hydroxide. The reaction results in the formation of BPTP as a white solid with a melting point of 112-114°C.
科学的研究の応用
BPTP has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of BPTP is in the field of medicinal chemistry. BPTP has been shown to exhibit potent inhibitory activity against a specific type of enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose homeostasis, making BPTP a potential drug candidate for the treatment of type 2 diabetes.
特性
分子式 |
C17H18N4OS |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
3-(3-benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C17H18N4OS/c22-11-5-10-21-16(15-8-4-9-18-12-15)19-20-17(21)23-13-14-6-2-1-3-7-14/h1-4,6-9,12,22H,5,10-11,13H2 |
InChIキー |
XYHBTFBRUNCWBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCCO)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![4-{[2-(piperazin-1-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B279200.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B279210.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)